1,4-Diiodo-2-nitrobenzene
Overview
Description
1,4-Diiodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3I2NO2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 4 positions and a nitro group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,4-diiodobenzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diiodo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium hydroxide.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: Various substituted benzene derivatives.
Reduction: 1,4-Diiodo-2-aminobenzene.
Oxidation: Oxidized nitrobenzene derivatives.
Scientific Research Applications
1,4-Diiodo-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various substituted benzene compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-diiodo-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
1,4-Diiodobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,4-Dinitrobenzene: Contains two nitro groups, leading to different reactivity and applications.
2,4-Diiodo-1-nitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties.
Uniqueness: 1,4-Diiodo-2-nitrobenzene is unique due to the presence of both iodine and nitro substituents on the benzene ring
Properties
IUPAC Name |
1,4-diiodo-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAMUUCHNYHBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458174 | |
Record name | 1,4-Diiodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-57-3 | |
Record name | 1,4-Diiodo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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